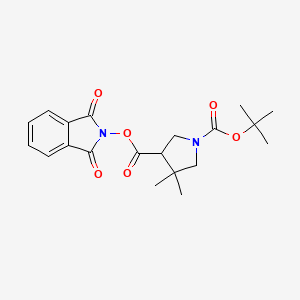
2,5-Bis(3-fluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3-fluorophenyl)pyridine is an organic compound with the molecular formula C17H11F2N It is characterized by a pyridine ring substituted at the 2 and 5 positions with 3-fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2,5-dibromopyridine.
Grignard Reaction: 3-Fluorobenzaldehyde is converted to 3-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.
Coupling Reaction: The Grignard reagent is then reacted with 2,5-dibromopyridine in the presence of a palladium catalyst (such as Pd(PPh3)4) to form the desired product.
The reaction conditions typically involve refluxing the mixture in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,5-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2,5-Bis(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
作用机制
The mechanism of action of 2,5-Bis(3-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms in the compound can enhance its binding affinity and specificity for certain targets, leading to improved efficacy in therapeutic applications.
相似化合物的比较
2,5-Bis(3-fluorophenyl)pyridine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)pyridine: Similar structure but with fluorine atoms at the 4-position of the phenyl rings.
2,5-Bis(3-chlorophenyl)pyridine: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
2,5-Bis(3-methylphenyl)pyridine: Methyl groups instead of fluorine, leading to different electronic and steric properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
属性
分子式 |
C17H11F2N |
|---|---|
分子量 |
267.27 g/mol |
IUPAC 名称 |
2,5-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)14-7-8-17(20-11-14)13-4-2-6-16(19)10-13/h1-11H |
InChI 键 |
MVHFLFSHHDGGJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


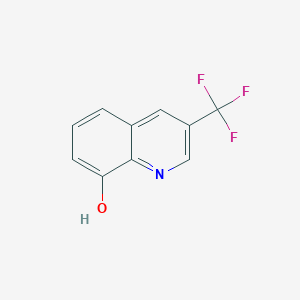

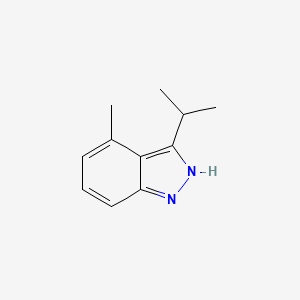
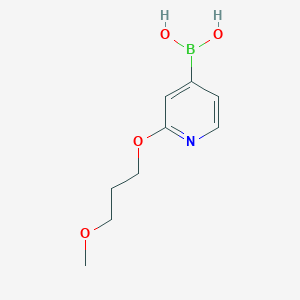

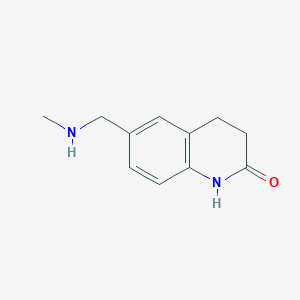
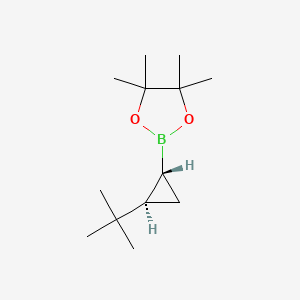
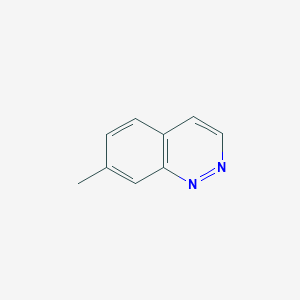
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
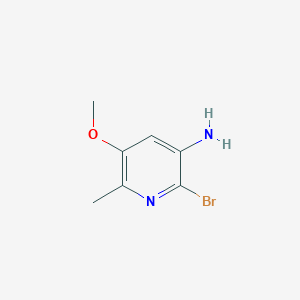
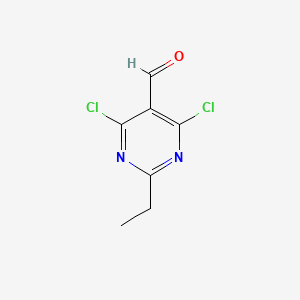
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
